molecular formula C10H10F3NO3 B13047393 (3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid

(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B13047393
M. Wt: 249.19 g/mol
InChI Key: AAARRPPCGAEICC-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid is a chiral, non-natural amino acid derivative of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates two key pharmacophores: a beta-amino acid backbone and a trifluoromethyl-substituted aromatic ring system, making it a valuable building block for the design and synthesis of novel bioactive molecules. The trifluoromethyl (CF 3 ) group is a critical feature, known to profoundly influence the properties of drug candidates. Its strong electron-withdrawing nature and high lipophilicity can enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins . These properties have made CF 3 -containing compounds a mainstay in drug discovery, with numerous FDA-approved drugs featuring this group across therapeutic areas such as oncology and neurology . The additional hydroxyl group on the phenyl ring provides a handle for further chemical modification or potential for hydrogen bonding interactions in biological systems. This compound's primary research applications include its use as a key chiral synthon in the development of potential protease inhibitors, receptor ligands, and other small-molecule therapeutics. The rigid, substituted phenylpropanoic acid scaffold is particularly relevant in the exploration of structure-activity relationships (SAR), especially in the design of compounds targeting enzymes and G-protein coupled receptors (GPCRs) . Researchers can leverage this building block to create compound libraries for high-throughput screening or to optimize lead compounds for improved potency and pharmacokinetic profiles. > This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

(3R)-3-amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)5-1-2-6(8(15)3-5)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m1/s1

InChI Key

AAARRPPCGAEICC-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)O)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Catalysis or Resolution

The predominant approach to prepare (3R)-3-amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid involves asymmetric catalysis or chiral resolution techniques applied to β-amino acid derivatives bearing trifluoromethylated aromatic substituents.

  • Chiral Auxiliary or Catalyst-Based Asymmetric Alkylation:
    Starting from protected amino acid precursors (e.g., N-Boc protected intermediates), asymmetric alkylation with trifluoromethyl-substituted aryl halides can be performed using chiral phase-transfer catalysts or metal complexes to induce stereoselectivity at the β-carbon. For example, tert-butoxycarbonyl (Boc) protection of the amino group allows for selective alkylation without side reactions at the amine site.

  • Dynamic Kinetic Resolution (DKR):
    DKR methods have been reported for related trifluoromethylated amino acids, where racemic mixtures undergo simultaneous racemization and selective enzymatic resolution to afford high enantiomeric excess products. This approach can be adapted for the hydroxy-substituted trifluoromethylphenyl derivatives.

Protection/Deprotection Strategies

  • Hydroxy Group Protection:
    The ortho-hydroxy group is often protected (e.g., as a silyl ether or benzyl ether) during the synthetic sequence to prevent side reactions or interference during coupling and alkylation steps. Deprotection is performed in the final stages under mild conditions to restore the free phenol.

  • Amino Group Protection:
    The amino group is typically protected with Boc or other carbamate groups to facilitate selective reactions at the β-carbon and carboxyl functionalities. The N-Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-trifluoromethylphenyl)propionic acid intermediate is a key synthetic handle.

Trifluoromethylation Techniques

  • Use of Trifluoromethylated Precursors:
    The trifluoromethyl group is introduced via coupling with trifluoromethyl-substituted aromatic halides or sulfonates. Sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions can be used for trifluoromethylation of aromatic rings prior to amino acid synthesis.

  • Direct Trifluoromethylation:
    In some syntheses, direct trifluoromethylation of preformed amino acid derivatives is achieved using electrophilic or radical trifluoromethylation reagents, though this is less common due to sensitivity of other functional groups.

Key Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Amino group protection Boc2O, base (e.g., triethylamine) Protects amine for selective reactions
Hydroxy group protection TBDMS-Cl or benzyl bromide, base Prevents side reactions during coupling
Asymmetric alkylation Chiral phase-transfer catalyst or metal catalyst Controls stereochemistry at β-carbon
Trifluoromethylation CF3SO2Na, mild base, DMF solvent Introduces trifluoromethyl group on aromatic ring
Deprotection Acidic conditions (e.g., TFA) Removes Boc and hydroxy protecting groups
Purification Chiral HPLC, recrystallization Ensures high enantiomeric purity and compound purity

Purification and Characterization

  • Chiral High-Performance Liquid Chromatography (HPLC):
    Used to separate enantiomers and confirm enantiomeric excess (ee), which typically exceeds 90% for the (3R)-enantiomer after resolution or asymmetric synthesis.

  • Recrystallization:
    Employed for initial purification, often from polar solvents such as ethanol/water mixtures.

  • Spectroscopic Characterization:
    Nuclear Magnetic Resonance (NMR) including ^1H, ^13C, and ^19F NMR confirms structure and substitution pattern; Mass Spectrometry (MS) verifies molecular weight; Circular Dichroism (CD) spectroscopy confirms stereochemistry.

Research Findings and Data Summary

Parameter Data / Observation Reference
Molecular Weight 249.19 g/mol
Enantiomeric Excess (ee) >90% (typically 93-99% after resolution)
Protective Group Stability Boc and TBDMS groups stable under mild conditions
Alkylation Yield 39-52% depending on method and enantiomer
Trifluoromethylation Method Sodium trifluoromethanesulfinate under mild base
Purification Techniques Chiral HPLC, recrystallization
Storage Conditions –20°C, inert atmosphere, amber vials to prevent degradation

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

The trifluoromethyl and hydroxyl groups’ positions on the phenyl ring significantly alter molecular interactions. Key analogs include:

(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
  • Structure : Lacks the 4-hydroxy group but retains the 2-CF₃ substitution.
  • Molecular Formula: C₁₀H₁₀F₃NO₂
  • Molecular Weight : 233.19 g/mol
(3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
  • Molecular Weight : 233.19 g/mol
  • Impact : The meta-CF₃ substitution may alter steric interactions in binding pockets compared to para-substituted analogs .
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
  • Structure : Features a 4-OH and 3-F substitution.
  • Molecular Formula: C₉H₁₀FNO₃
  • Molecular Weight : 199.18 g/mol

Functional Group Variations

3-(2-Trifluoromethylphenyl)propionic acid
  • Structure: Propionic acid backbone without the amino group.
  • Molecular Formula : C₁₀H₉F₃O₂
  • Molecular Weight : 218.17 g/mol
  • This compound is used in materials science rather than biological systems .
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid
  • Structure : Additional hydroxyl group at the 2-position and fluorine at the 3-position.
  • Molecular Formula: C₉H₁₀FNO₃
  • Molecular Weight : 199.18 g/mol
  • Note: The 2-hydroxy group introduces a second chiral center, which could enhance stereospecific interactions in enzyme binding .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) Key Functional Groups Solubility (Water) Biological Relevance
Target: (3R)-3-Amino-3-[2-hydroxy-4-CF₃]propanoic acid C₁₀H₁₀F₃NO₃ 249.19 2-OH, 4-CF₃ -NH₂, -COOH Not reported Potential enzyme modulation
(R)-3-Amino-3-(2-CF₃-phenyl)propanoic acid C₁₀H₁₀F₃NO₂ 233.19 2-CF₃ -NH₂, -COOH Not reported Synthetic intermediate
(3R)-3-Amino-3-[3-CF₃-phenyl]propanoic acid C₁₀H₁₀F₃NO₂ 233.19 3-CF₃ -NH₂, -COOH Not reported Structural analog studies
2-Amino-3-(3-F-4-OH-phenyl)propanoic acid C₉H₁₀FNO₃ 199.18 3-F, 4-OH -NH₂, -COOH Not reported Amino acid transport studies
3-(2-CF₃-phenyl)propionic acid C₁₀H₉F₃O₂ 218.17 2-CF₃ -COOH Low Material science applications

Research Findings and Implications

Solubility and Bioavailability: The target compound’s hydroxyl group may enhance water solubility compared to non-hydroxylated analogs (e.g., ), though experimental data is needed.

Stereochemical Influence : The 3R configuration in the target compound and its analogs (e.g., ) is critical for interactions with chiral biological targets, such as enzymes or receptors.

Electron-Withdrawing Effects: The -CF₃ group’s position (para vs.

Biological Activity

(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid, also known as a derivative of amino acids with a trifluoromethyl group, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including the trifluoromethyl group which is known to enhance the biological properties of organic compounds.

  • Molecular Formula : C10_{10}H10_{10}F3_3NO3_3
  • Molecular Weight : 249.19 g/mol
  • CAS Number : 1269778-26-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity
    • The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies indicate that the presence of the trifluoromethyl group enhances its ability to scavenge free radicals, thus preventing lipid peroxidation and cellular damage.
  • Anticancer Activity
    • Research has demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance, it has been tested against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound exhibited IC50_{50} values in the micromolar range, indicating its effectiveness in reducing cell viability.
    Cell LineIC50_{50} Value (µM)
    HepG26.19
    MCF-75.10
    HCT11622.08
  • Mechanism of Action
    • The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis via the caspase pathway and modulation of cell cycle progression. This suggests that the compound could serve as a lead for developing new anticancer agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antioxidant Activity :
    • A study evaluated various derivatives of amino acids with similar structures and found that those with a trifluoromethyl group significantly increased antioxidant activity compared to their non-fluorinated counterparts .
  • Anticancer Efficacy :
    • In vitro studies showed that this compound effectively inhibited the growth of cancer cells. For example, it was reported to be more potent than traditional chemotherapeutics like doxorubicin in certain assays .

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